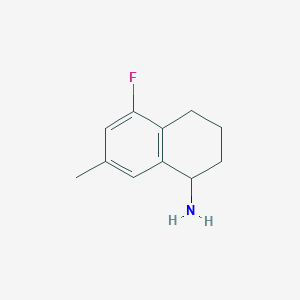

5-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

説明

BenchChem offers high-quality 5-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C11H14FN |

|---|---|

分子量 |

179.23 g/mol |

IUPAC名 |

5-fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |

InChI |

InChI=1S/C11H14FN/c1-7-5-9-8(10(12)6-7)3-2-4-11(9)13/h5-6,11H,2-4,13H2,1H3 |

InChIキー |

KHZOHEUYVZEIKV-UHFFFAOYSA-N |

正規SMILES |

CC1=CC2=C(CCCC2N)C(=C1)F |

製品の起源 |

United States |

5-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine chemical properties

An in-depth technical guide detailing the molecular architecture, synthetic methodologies, and pharmacological applications of 5-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine.

Executive Summary

5-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a highly specialized, bicyclic chiral building block. The 1-aminotetralin (1,2,3,4-tetrahydronaphthalen-1-amine) scaffold is recognized as a privileged structure in medicinal chemistry [4]. By acting as a rigidified, conformational analog of phenethylamine neurotransmitters (such as dopamine and serotonin), this scaffold is foundational in the development of central nervous system (CNS) therapeutics. The specific addition of a 5-fluoro and a 7-methyl group onto the aromatic ring drastically alters the molecule's steric, electronic, and metabolic profile, making it an ideal precursor for next-generation monoamine oxidase B (MAO-B) inhibitors and monoamine reuptake inhibitors [1, 2].

Physicochemical Profiling & Structural Causality

The rational design of CNS drugs requires strict adherence to physicochemical boundaries to ensure blood-brain barrier (BBB) penetration and metabolic stability.

Structural Causality of Substitutions

-

The Tetralin Core: The saturated bicyclic ring restricts the conformational flexibility of the ethylamine side chain found in endogenous biogenic amines. This "locks" the molecule into a geometry that is highly favorable for binding within the restrictive substrate cavities of monoamine transporters and MAO enzymes.

-

5-Fluoro Substitution: Fluorine is a highly electronegative bioisostere for hydrogen. Placing it at the C5 position serves two critical functions. First, it blocks aromatic hydroxylation by hepatic Cytochrome P450 enzymes, significantly extending the metabolic half-life of the compound. Second, its inductive electron-withdrawing effect modulates the basicity (pKa) of the C1 amine, optimizing its ionization state at physiological pH.

-

7-Methyl Substitution: The addition of a methyl group at the C7 position increases the overall lipophilicity (LogP) of the molecule, a critical parameter for passive diffusion across the BBB. Furthermore, the steric bulk provided by the methyl group dictates enzyme subtype selectivity (e.g., favoring MAO-B over MAO-A) by exploiting the unique topological differences in their respective binding pockets.

-

C1 Stereocenter: The pharmacological activity of tetralin derivatives is highly enantiospecific. The 3D orientation of the primary amine dictates hydrogen bonding with key aspartate residues in target proteins.

Table 1: Quantitative Physicochemical Data

| Property | Value |

| Compound Name | 5-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |

| CAS Number (R-enantiomer) | 1259946-36-5 |

| CAS Number (S-enantiomer) | 1259609-75-0 |

| Molecular Formula | C₁₁H₁₄FN |

| Molecular Weight | 179.24 g/mol |

| Topological Polar Surface Area (TPSA) | ~26.02 Ų |

| Hydrogen Bond Donors / Acceptors | 1 / 2 |

Pharmacological Relevance: The Tetralin Core in CNS Therapeutics

The 1-aminotetralin core is the primary pharmacophore for two major classes of neurological drugs:

-

MAO-B Inhibitors for Parkinson's Disease: When the primary amine is derivatized with a propargyl group (yielding N-propargyl-1-aminotetralins), the compounds act as potent inhibitors of MAO-B. MAO-B is responsible for the oxidative deamination of dopamine in the striatum. Inhibiting this enzyme preserves endogenous dopamine levels, providing neuroprotection and symptom relief in Parkinson's disease models [1].

-

Monoamine Reuptake Inhibitors: Unsubstituted or N-methylated tetralin amines are classic pharmacophores for blocking the Serotonin (SERT), Dopamine (DAT), and Norepinephrine (NET) transporters. This mechanism prevents the clearance of neurotransmitters from the synaptic cleft, a strategy utilized in the treatment of major depressive disorder and ADHD [2].

Pharmacological pathways of tetralin-1-amine derivatives in CNS disorders.

Table 2: Comparative MAO-B Inhibitory Potency of Tetralin Derivatives

Data demonstrating the efficacy of tetralin-based amines against MAO-B [1].

| Compound / Derivative Class | Target | IC₅₀ (μM) | Selectivity Index (MAO-B/A) |

| Rasagiline (Positive Control) | MAO-B | 0.091 | >38 |

| N-(prop-2-yn-1-yl)-tetralin-1-amine (Cmpd 29) | MAO-B | 0.066 | >151 |

| N-(prop-2-yn-1-yl)-tetralin-1-amine (Cmpd 34) | MAO-B | 0.070 | >134 |

Synthetic Methodologies & Enantiomeric Resolution

The synthesis of 5-fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine requires precise control over ring closure and stereochemistry.

Step 1: Intramolecular Cyclization (Tetralone Formation) The synthesis begins with 4-(2-fluoro-4-methylphenyl)butanoic acid. Exposure to polyphosphoric acid (PPA) or Eaton's reagent under heat drives an intramolecular Friedel-Crafts acylation, yielding the intermediate 5-fluoro-7-methyl-1-tetralone.

Step 2: Reductive Amination The tetralone is converted to the racemic primary amine via reductive amination. Causality of Reagents: Ammonium acetate is used in a 10-fold molar excess to drive the equilibrium toward imine formation. Sodium cyanoborohydride (NaBH₃CN) is explicitly selected as the reducing agent over standard sodium borohydride. NaBH₃CN is stable in mildly acidic conditions (pH 3–4). This acidity is strictly required to protonate the intermediate imine, making it electrophilic enough to be reduced, while preventing the premature reduction of the unreacted starting ketone.

Step 3: Chiral Resolution Because the (R) and (S) enantiomers exhibit divergent biological activities, the racemate must be resolved. This is achieved either via diastereomeric salt formation using D- or L-tartaric acid, or via preparative chiral High-Performance Liquid Chromatography (HPLC).

Synthetic workflow and chiral resolution of 5-fluoro-7-methyl-tetrahydronaphthalen-1-amine.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to prevent data artifacts.

Protocol 1: In Vitro MAO-B Inhibition Assay (Kynuramine Method)

This assay determines the inhibitory potential of tetralin derivatives against MAO-B [3]. Causality of the Method: Kynuramine is a non-fluorescent substrate. Upon oxidative deamination by MAO-B, it forms an unstable aldehyde intermediate that spontaneously cyclizes into 4-hydroxyquinoline, which is highly fluorescent (λex = 310 nm, λem = 380 nm). This fluorogenic shift allows for continuous, real-time kinetic monitoring without radioactive isotopes.

Methodology:

-

Reagent Preparation: Dilute recombinant human MAO-B enzyme to 12.5 µg/mL in potassium phosphate buffer (100 mM, pH 7.4). Prepare Kynuramine dihydrobromide substrate at 150 µM.

-

Pre-Incubation: In a black 96-well microplate, add 30 µL of MAO-B solution and 10 µL of the test compound (at varying concentrations). Incubate at 37°C for 30 minutes to allow for enzyme-inhibitor complex formation.

-

Reaction Initiation: Add 10 µL of the Kynuramine solution to each well. Incubate for exactly 30 minutes at 37°C.

-

Termination: Stop the reaction by adding 40 µL of 2N NaOH. The alkaline environment maximizes the fluorescence quantum yield of 4-hydroxyquinoline.

-

Detection: Read fluorescence at λex = 310 nm and λem = 380 nm.

-

Self-Validation Mechanism: The assay must include a standard curve of pure 4-hydroxyquinoline to convert relative fluorescence units (RFU) to absolute product concentration. A positive control (Rasagiline) validates enzyme activity, while a "no-enzyme" blank accounts for any background auto-fluorescence of the test compound.

Protocol 2: Preparative Chiral HPLC Resolution

Causality of the Method: Normal-phase chiral stationary phases (e.g., Chiralcel OD-H) utilize cellulose derivatives coated on silica. The chiral grooves in the cellulose polymer form transient, differential diastereomeric interactions (hydrogen bonding, π-π stacking) with the (R) and (S) enantiomers, causing them to elute at different times.

Methodology:

-

System Setup: Equip the HPLC with a preparative Chiralcel OD-H column (250 × 20 mm, 5 µm).

-

Mobile Phase: Prepare an isocratic mobile phase of Hexane / Isopropanol / Diethylamine (DEA) at a ratio of 90:10:0.1 (v/v/v). Note: DEA is critical as a basic modifier to suppress peak tailing of the primary amine.

-

Injection & Collection: Inject the racemic mixture (dissolved in mobile phase). Monitor UV absorbance at 254 nm. Collect the baseline-resolved peaks.

-

Self-Validation Mechanism: Following fraction collection and solvent evaporation, an analytical reinjection of the isolated fractions must be performed on an analytical-scale chiral column. The system is validated only if the calculated enantiomeric excess (ee) exceeds 99%, and the mass balance of the recovered fractions equals the injected racemate mass (confirming no on-column degradation).

Conclusion

5-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine represents a highly optimized node in the chemical space of CNS drug discovery. By understanding the strict causality behind its structural modifications—where fluorine dictates metabolic half-life and methyl groups dictate spatial selectivity—researchers can leverage this building block to synthesize highly potent, selective therapeutics for neurodegenerative and psychiatric disorders.

References

-

Wang, Z., et al. "Discovery of novel N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine derivatives as MAO-B inhibitors for the treatment of Parkinson's disease." Journal of Enzyme Inhibition and Medicinal Chemistry, 2026. Available at:[Link]

- "Tetralone-based monoamine reuptake inhibitors." US Patent 8053603B2, Google Patents.

-

"1-Aminotetralin." Wikipedia, The Free Encyclopedia. Available at:[Link]

Structural and Synthetic Profiling of 5-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine: A Technical Guide

Executive Summary

The 1-aminotetralin scaffold is a privileged, conformationally restricted pharmacophore widely deployed in central nervous system (CNS) drug discovery. Specifically, 5-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine represents a highly tuned building block where precise stereoelectronic and steric modifications dictate its pharmacological utility. The (R)-enantiomer (CAS: 1259946-36-5) and (S)-enantiomer (CAS: 1259609-75-0) serve as critical intermediates for synthesizing monoamine transporter inhibitors and G-protein coupled receptor (GPCR) ligands[1].

This technical guide deconstructs the causality behind its structural design, outlines self-validating synthetic and resolution protocols, and provides a comprehensive framework for its application in medicinal chemistry.

Molecular Architecture & Structure-Activity Relationship (SAR)

As an application scientist, I approach molecular design by analyzing the specific vectors a scaffold projects into a receptor pocket. The tetralin core locks the flexible phenethylamine backbone into a rigid conformation, reducing the entropic penalty upon target binding.

Causality of Substitutions

-

5-Fluoro Substitution (Stereoelectronic Control): The fluorine atom at the C5 position exerts a strong inductive electron-withdrawing effect (-I). Causally, this lowers the electron density of the aromatic ring, which directly impedes cytochrome P450-mediated aromatic hydroxylation—a primary metabolic liability in CNS drugs. Additionally, the C-F bond acts as a potent halogen-bond donor within hydrophobic receptor clefts.

-

7-Methyl Substitution (Steric & Lipophilic Tuning): The C7 methyl group provides localized hydrophobic bulk (+I effect). This specific placement is designed to occupy deep hydrophobic sub-pockets in target receptors (such as the dopamine D2 receptor). Furthermore, it increases the overall lipophilicity (cLogP) of the molecule, optimizing blood-brain barrier (BBB) permeability.

Quantitative Physicochemical Profiling

The following table summarizes the predictive data that governs the handling and application of this compound:

| Property | Value | Causality / Impact in Drug Design |

| Molecular Weight | 179.23 g/mol | Highly optimal for CNS penetration; strictly compliant with Lipinski's Rule of 5. |

| cLogP (Predicted) | ~2.5 - 2.8 | Enhanced by the 7-methyl group; falls within the ideal range (2.0-3.0) for BBB crossing. |

| pKa (Primary Amine) | ~9.5 | Ensures the amine is protonated at physiological pH (7.4), enabling critical salt-bridge formation with target aspartate residues. |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | A low TPSA facilitates rapid passive diffusion across lipid bilayers. |

| Stereocenters | 1 (C1 position) | Necessitates rigorous chiral resolution; enantiomers exhibit divergent target affinities[2]. |

Synthetic Methodology & Workflow

The synthesis of 5-fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine typically originates from 5-fluoro-7-methyl-1-tetralone. The transformation requires two critical phases: Reductive Amination to form the racemic amine, and Chiral Resolution to isolate the active enantiomer.

While radical approaches to amination exist[3], traditional reductive amination remains the most scalable. However, the steric hindrance of the tetralone system impedes spontaneous imine condensation. Therefore, high-pressure catalytic systems or Lewis acid-mediated approaches are required to drive the equilibrium forward[2]. Following the synthesis of the racemate, biocatalytic resolution utilizing lipases (e.g., Novozym 435) or marine transaminases provides an environmentally benign and highly enantioselective route to the pure enantiomers[2][4].

Caption: Workflow for the synthesis and enzymatic chiral resolution of 5-fluoro-7-methyl-1-aminotetralin.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating In-Process Controls (IPCs) that prevent the propagation of errors.

Protocol 1: High-Pressure Reductive Amination

Objective: Conversion of 5-fluoro-7-methyl-1-tetralone to the racemic amine. Causality: An autoclave with H2 gas and a nickel-based catalyst (e.g., KT-02) is chosen over standard hydride reagents (like NaBH4 ) to ensure scalability, eliminate toxic boron byproducts, and forcefully drive the sterically hindered imine toward the amine[2].

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 eq of 5-fluoro-7-methyl-1-tetralone in a 7M solution of ammonia in methanol.

-

Catalyst Addition: Add 10% w/w of KT-02 (Nickel-type) catalyst to the reaction vessel.

-

Pressurization: Seal the autoclave, purge with N2 three times, and pressurize with H2 to 5.0 MPa.

-

Reaction: Heat the vessel to 80°C and stir vigorously for 12 hours.

-

Self-Validation Checkpoint (IPC): Sample the reaction mixture and analyze via LC-MS. The complete disappearance of the ketone mass ( [M+H]+179 ) and the exclusive presence of the amine mass ( [M+H]+180 ) validates completion. If the imine intermediate persists, repressurize and extend reaction time.

-

Workup: Filter the catalyst through a Celite pad. Concentrate the filtrate, dissolve in 1M HCl (aqueous), and wash with ethyl acetate to remove neutral impurities. Alkalify the aqueous layer to pH 12 with NaOH, and extract the pure racemic amine into dichloromethane.

Protocol 2: Enzymatic Kinetic Resolution via Novozym 435

Objective: Isolation of the enantiopure (R)- and (S)-amines. Causality: Novozym 435 (immobilized Candida antarctica Lipase B) is selected for its extreme enantioselectivity and robust stability in organic solvents. It selectively acylates the (R)-enantiomer, leaving the (S)-enantiomer unreacted. This orthogonal reactivity allows for a simple acid-base extraction, bypassing the tedious recrystallizations required by classical chiral acid resolution[2].

Step-by-Step Methodology:

-

Reaction Setup: Dissolve the racemic amine in methyl tert-butyl ether (MTBE). Add 0.6 eq of an acyl donor (e.g., D-(-)-O-acetylmandelic acid or isopropyl myristate) and 5% w/w Novozym 435[2].

-

Incubation: Stir the suspension at 45°C for 24-48 hours.

-

Self-Validation Checkpoint (IPC): Monitor the reaction via Chiral HPLC. The reaction is self-validating when the enantiomeric excess (ee) of the unreacted (S)-amine reaches >99%. The distinct retention times of the (S)-amine and the (R)-amide confirm the kinetic resolution's success.

-

Separation: Filter off the immobilized enzyme. Extract the organic layer with 1M HCl.

-

Aqueous Layer: Contains the unreacted (S)-amine. Alkalify and extract to yield pure (S)-5-fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine.

-

Organic Layer: Contains the (R)-amide. Subject to acid hydrolysis (reflux in 6M HCl) to yield the pure (R)-enantiomer (CAS: 1259946-36-5)[1].

-

Pharmacophore Modeling & Target Interaction

When deployed as a building block, the compound's 3D geometry dictates its biological fate. The diagram below illustrates the theoretical stereoelectronic interactions between the substituted tetralin core and a generic aminergic GPCR binding pocket.

Caption: Pharmacophore model detailing the stereoelectronic interactions of the substituted tetralin core.

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of 5-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action of the novel compound, 5-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine. In the absence of direct empirical data for this specific molecule, this document leverages established structure-activity relationships (SAR) within the broader class of aminotetralin derivatives to formulate a scientifically grounded hypothesis regarding its likely pharmacological targets and downstream signaling effects. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel CNS-active compounds. We will delve into the rich pharmacology of the aminotetralin scaffold, propose a likely mechanistic pathway for the title compound, and provide detailed, actionable experimental protocols for the validation of these hypotheses.

Introduction: The Aminotetralin Scaffold - A Privileged Motif in Neuropharmacology

The 1-aminotetralin and 2-aminotetralin skeletons are considered "privileged structures" in medicinal chemistry, forming the core of numerous centrally active therapeutic agents.[1] These bicyclic structures can be viewed as conformationally constrained analogues of phenethylamines and share structural homology with endogenous neurotransmitters like dopamine and serotonin. This inherent structural mimicry allows them to interact with a variety of monoaminergic targets, including G-protein coupled receptors (GPCRs) and neurotransmitter transporters.[2][3]

The pharmacological profile of aminotetralin derivatives can be finely tuned by the nature and position of substituents on the aromatic ring and the amino group. This chemical tractability has made them a fertile ground for the development of selective agonists, antagonists, and uptake inhibitors for dopamine, serotonin, and norepinephrine systems.[4][5][6]

A Postulated Mechanism of Action for 5-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

Based on a thorough analysis of existing SAR literature for substituted aminotetralins, we propose that 5-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is likely to exhibit significant affinity for serotonin and dopamine receptors, with a potential for selectivity driven by its specific substitution pattern.

The Influence of Aromatic Substitution

-

5-Fluoro Substitution: The introduction of a fluorine atom at the 5-position of the tetralin ring is anticipated to have a profound impact on the compound's biological activity. Fluorine's high electronegativity can alter the pKa of the amino group and influence hydrogen bonding interactions with receptor residues.[7] Furthermore, fluorination can enhance metabolic stability and improve brain penetrance, which are desirable properties for CNS-active compounds.[8] In the context of serotonin receptors, particularly the 5-HT1A subtype, substitutions at the 5-position have been shown to be well-tolerated and can influence selectivity.[6]

-

7-Methyl Substitution: The presence of a methyl group at the 7-position is less common in extensively studied aminotetralins. However, studies on related compounds, such as 7-hydroxy-2-(di-n-propylamino)tetralin (7-OH-DPAT), a potent dopamine receptor agonist, highlight the importance of substitution at this position for receptor interaction.[9] The methyl group, being lipophilic, may engage in favorable hydrophobic interactions within the receptor binding pocket. Its effect on selectivity between different dopamine and serotonin receptor subtypes warrants experimental investigation.

Proposed Primary Targets and Signaling Cascade

Given the structural features of 5-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine, we hypothesize that its primary molecular targets are likely to be within the dopamine D2-like (D2, D3, D4) and serotonin 5-HT1A and 5-HT7 receptor families .[10][11]

Upon binding to these G-protein coupled receptors, the compound is likely to modulate downstream adenylyl cyclase activity. For D2-like and 5-HT1A receptors, which typically couple to Gi/o proteins, agonistic activity would lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Conversely, should the compound interact with receptors coupled to Gs, such as the 5-HT7 receptor, it would stimulate adenylyl cyclase and increase cAMP production.[11]

Experimental Validation: A Roadmap to Elucidating the Mechanism of Action

The following experimental workflows provide a robust framework for testing the hypothesized mechanism of action of 5-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine.

Radioligand Binding Assays: Determining Receptor Affinity and Selectivity

This initial step is crucial for identifying the primary binding sites of the compound.

Objective: To determine the binding affinity (Ki) of 5-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine for a panel of dopamine and serotonin receptor subtypes.

Methodology:

-

Membrane Preparation: Obtain cell membranes from cell lines stably expressing the human recombinant receptor of interest (e.g., D2, D3, 5-HT1A, 5-HT7).

-

Assay Buffer: Prepare an appropriate binding buffer for each receptor subtype.

-

Competition Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., [3H]-Spiperone for D2 receptors, [3H]-8-OH-DPAT for 5-HT1A receptors) and increasing concentrations of the unlabeled test compound (5-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine).

-

Incubation: Incubate the plates at a specific temperature and for a duration optimized for each receptor to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC50 value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Data Presentation:

| Receptor Subtype | Radioligand | Ki (nM) of 5-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |

| Dopamine D2 | [3H]-Spiperone | To be determined |

| Dopamine D3 | [3H]-Spiperone | To be determined |

| Serotonin 5-HT1A | [3H]-8-OH-DPAT | To be determined |

| Serotonin 5-HT7 | [3H]-5-CT | To be determined |

Functional Assays: Assessing Agonist or Antagonist Activity

Once high-affinity targets are identified, functional assays are necessary to determine the nature of the interaction (agonist, antagonist, or inverse agonist).

Objective: To characterize the functional activity of 5-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine at its primary receptor targets.

Methodology (cAMP Assay for Gi/o and Gs coupled receptors):

-

Cell Culture: Use a cell line expressing the receptor of interest (e.g., CHO-K1 or HEK293 cells).

-

Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Agonist Mode: To test for agonist activity, treat the cells with increasing concentrations of 5-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine in the presence of a phosphodiesterase inhibitor (e.g., IBMX) and forskolin (for Gi/o coupled receptors).

-

Antagonist Mode: To test for antagonist activity, pre-incubate the cells with increasing concentrations of the test compound before stimulating them with a known agonist for the receptor.

-

Incubation: Incubate for a specified time at 37°C.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

-

Data Analysis: For agonist activity, plot the cAMP response against the logarithm of the compound concentration to determine the EC50 (potency) and Emax (efficacy). For antagonist activity, perform a Schild analysis to determine the pA2 value.

Data Presentation:

| Receptor Subtype | Functional Assay | EC50 (nM) | Emax (%) | Mode of Action |

| Dopamine D2 | cAMP Inhibition | To be determined | To be determined | Agonist/Antagonist |

| Serotonin 5-HT1A | cAMP Inhibition | To be determined | To be determined | Agonist/Antagonist |

| Serotonin 5-HT7 | cAMP Stimulation | To be determined | To be determined | Agonist/Antagonist |

Visualization of Proposed Mechanisms and Workflows

The following diagrams, generated using Graphviz, provide a visual representation of the proposed signaling pathway and the experimental workflows.

Caption: Workflow for the experimental validation of the proposed mechanism.

Conclusion and Future Directions

This technical guide has laid out a scientifically rigorous, albeit hypothetical, framework for understanding the mechanism of action of 5-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine. By drawing upon the extensive knowledge base of aminotetralin pharmacology, we have postulated that this compound is likely to interact with dopamine and serotonin receptors, with its unique substitution pattern potentially conferring a distinct selectivity profile.

The true pharmacological nature of this compound remains to be elucidated through empirical investigation. The experimental protocols detailed herein provide a clear and actionable path forward for any research team aiming to characterize this novel chemical entity. The results of such studies will not only reveal the specific mechanism of action of 5-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine but will also contribute valuable data to the broader understanding of aminotetralin structure-activity relationships, aiding in the future design of more selective and efficacious therapeutics for a range of neurological and psychiatric disorders.

References

-

Kim, K. H., Basha, F., Hancock, A., & DeBernardis, J. F. (1993). Quantitative structure-activity relationships for substituted aminotetralin analogues. I: Inhibition of norepinephrine uptake. Journal of Pharmaceutical Sciences, 82(4), 355-361. [Link]

-

Bhatnagar, R. K., Arnerić, S. P., Cannon, J. G., Flynn, J., & Long, J. P. (1982). Structure activity relationships of presynaptic dopamine receptor agonists. Pharmacology Biochemistry and Behavior, 17, 11-19. [Link]

-

Kim, K. H., Basha, F., Hancock, A., & DeBernardis, J. F. (1993). Quantitative structure-activity relationships for substituted aminotetralin analogues. II: Inhibition of dopamine uptake. Journal of Pharmaceutical Sciences, 82(5), 521-525. [Link]

-

Reifenrath, W. G., & Fries, D. S. (1979). Aminotetralins as narcotic antagonists. Synthesis and opiate-related activity of 1-phenyl-2-aminotetralin derivatives. Journal of Medicinal Chemistry, 22(2), 204-206. [Link]

-

Seiler, M. P., Markstein, R., Walkinshaw, M. D., & Boelsterli, J. J. (1989). Characterization of dopamine receptor subtypes by comparative structure-activity relationships: dopaminomimetic activities and solid state conformation of monohydroxy-1,2,3,4,4a,5,10,10a-octahydrobenz[g]quinolines and its implications for a rotamer-based dopamine receptor model. Molecular Pharmacology, 35(5), 643-651. [Link]

-

Weinstock, J., Wilson, J. W., Ladd, D. L., Brush, C. K., Pfeiffer, F. R., Kuo, G. Y., ... & Hieble, J. P. (1980). 5,7-Dihydroxy-2-aminotetralin derivatives: synthesis and assessment of dopaminergic and adrenergic actions. Journal of Medicinal Chemistry, 23(9), 973-975. [Link]

-

Wikipedia. (n.d.). 1-Aminotetralin. In Wikipedia. Retrieved March 20, 2024, from [Link]

-

Johansson, A. M., Nilsson, J. L., Karlén, A., Hacksell, U., Sanchez, D., Svensson, K., ... & Sundell, S. (1987). C1- and C3-methyl-substituted derivatives of 7-hydroxy-2-(di-n-propylamino)tetralin: activities at central dopamine receptors. Journal of Medicinal Chemistry, 30(10), 1827-1837. [Link]

-

Cheshmeh, F. A., Ye, Z., An, S., McCorvy, J. D., Roth, B. L., & Watts, V. J. (2023). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. Journal of Medicinal Chemistry. [Link]

-

Böhm, H. J., Banner, D., & Weber, L. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643. [Link]

-

An, S. (2022). Molecular and Behavioral Pharmacology of Novel 2-Aminotetralin Derivatives Targeting Serotonin G Protein-Coupled Receptors. ProQuest Dissertations Publishing. [Link]

-

Cacciaglia, R., Campiani, G., Ciani, S. M., De Filippis, M. P., Fattorusso, C., Fiorini, I., ... & Nacci, V. (2000). Structure-activity relationship studies on the 5-HT(1A) receptor affinity of 1-phenyl-4-[omega-(alpha- or beta-tetralinyl)alkyl]piperazines. 4. Il Farmaco, 55(4), 317-325. [Link]

-

O'Connor, S. E., & Walsh, C. T. (2014). Natural and engineered biosynthesis of fluorinated natural products. Chemical Society Reviews, 43(10), 3370-3382. [Link]

-

Biffi, C., & O'Hagan, D. (2012). Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives. Helvetica Chimica Acta, 95(11), 2135-2159. [Link]

-

Bégué, J. P., & Bonnet-Delpon, D. (2006). Biological impacts of fluorination. In Fluorine and Health (pp. 1-44). Elsevier. [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). The importance of fluorine in the life science industry. Chimia, 61(5), 298-304. [Link]

-

Leopoldo, M., Lacivita, E., Berardi, F., Perrone, R., & De Giorgio, P. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Current Topics in Medicinal Chemistry, 11(6), 682-697. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Structure activity relationships of presynaptic dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-Aminotetralin - Wikipedia [en.wikipedia.org]

- 4. Quantitative structure-activity relationships for substituted aminotetralin analogues. I: Inhibition of norepinephrine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative structure-activity relationships for substituted aminotetralin analogues. II: Inhibition of dopamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. chimia.ch [chimia.ch]

- 9. C1- and C3-methyl-substituted derivatives of 7-hydroxy-2-(di-n-propylamino)tetralin: activities at central dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 5,7-Dihydroxy-2-aminotetralin derivatives: synthesis and assessment of dopaminergic and adrenergic actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7-Fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine (CAS No. 1337151-19-5)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 7-fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine, a substituted tetralin amine of significant interest in medicinal chemistry and drug discovery. The structural motif of tetrahydronaphthalene is a key pharmacophore in a variety of biologically active compounds, and the introduction of fluorine and methyl groups can profoundly influence their pharmacological and pharmacokinetic profiles.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following table summarizes the key computed and available data for 7-fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine.

| Property | Value | Source |

| CAS Number | 1337151-19-5 | Guidechem[1], BLD Pharm[2] |

| Molecular Formula | C₁₁H₁₄FN | Guidechem[1] |

| Molecular Weight | 179.23 g/mol | Guidechem[1] |

| Canonical SMILES | CC1=CC(=CC2=C1CCCC2N)F | Guidechem[1] |

| InChI Key | GRKQZKYKVQXMPV-UHFFFAOYSA-N | Guidechem[1] |

| Topological Polar Surface Area | 26 Ų | Guidechem[1] |

| Hydrogen Bond Acceptor Count | 2 | Guidechem[1] |

| Complexity | 183 | Guidechem[1] |

Proposed Synthesis Pathway

While specific, detailed experimental procedures for the synthesis of 7-fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine are not extensively published in peer-reviewed literature, a plausible and efficient synthetic route can be devised based on established organic chemistry principles and analogous transformations. The proposed pathway commences with a suitable substituted naphthalene precursor and proceeds through a series of robust and well-documented reactions.

The logical starting point for this synthesis is the corresponding tetralone, 7-fluoro-5-methyl-3,4-dihydro-2H-naphthalen-1-one. This intermediate can then be converted to the target amine via reductive amination.

Step-by-Step Experimental Protocol (Proposed)

Part 1: Synthesis of 7-Fluoro-5-methyl-3,4-dihydro-2H-naphthalen-1-one (Intermediate)

The synthesis of the tetralone intermediate is a critical first step. While the direct synthesis of this specific intermediate is not detailed, a general approach involving Friedel-Crafts acylation followed by reduction and cyclization is a standard method for tetralone synthesis.

Part 2: Reductive Amination to Yield 7-Fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 7-fluoro-5-methyl-3,4-dihydro-2H-naphthalen-1-one (1.0 eq.) in a suitable solvent such as methanol or ethanol.

-

Amine Source: Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (a significant excess, e.g., 10-20 eq.), to the flask.

-

Reducing Agent: Introduce a reducing agent. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) (typically 1.5-2.0 eq.) are effective choices for reductive amination as they are selective and stable under mildly acidic conditions which favor imine formation.

-

Reaction Conditions: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, quench the reaction by the careful addition of water. Adjust the pH to basic (pH > 10) with an aqueous solution of sodium hydroxide.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 7-fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine.

Sources

Navigating the Unknown: A Technical Guide to Elucidating the Biological Activity of 5-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

A Foreword on the Current State of Research: As of late 2024, a thorough review of the scientific literature reveals a notable absence of published data on the biological activity of 5-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine. This technical guide, therefore, serves as a forward-looking roadmap for researchers, scientists, and drug development professionals. It outlines a systematic approach to characterizing the pharmacological profile of this novel chemical entity. By drawing parallels with structurally related compounds and adhering to established principles of drug discovery, we present a comprehensive framework for investigation.

Structural Analogs and Postulated Biological Targets

The core structure of 5-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine, a substituted aminotetralin, suggests potential interactions with monoaminergic systems. The presence of a fluorine atom can enhance metabolic stability and binding affinity to target proteins.[1] Derivatives of tetrahydronaphthalene are known to exhibit activity at various receptors and transporters. For instance, certain N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamides have been identified as potent 5-HT7 receptor agonists.[2] Furthermore, the general class of aminotetralins has been explored for its potential in treating neurological disorders.[1]

Based on these structural precedents, the primary hypothesized targets for 5-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine include:

-

Serotonin (5-HT) Receptors: Particularly the 5-HT1A, 5-HT2A, and 5-HT7 subtypes.

-

Dopamine (D) Receptors: With a focus on D1-like and D2-like receptor families.[3]

-

Monoamine Transporters: Including the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).

A Phased Approach to Biological Characterization

A logical and resource-efficient approach to characterizing a novel compound involves a tiered screening process. This ensures that the most promising activities are identified early, guiding subsequent, more in-depth investigations.

Figure 1: A tiered experimental workflow for characterizing the biological activity of a novel compound.

Experimental Protocols

Phase 1: Primary Screening

3.1.1. In Vitro Receptor Binding Assays

-

Objective: To determine the affinity of 5-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine for a panel of primary monoaminergic targets.

-

Methodology:

-

Prepare cell membrane homogenates expressing the target receptors (e.g., 5-HT1A, 5-HT2A, 5-HT7, D1, D2).

-

Incubate the membrane homogenates with a specific radioligand for each target receptor.

-

Add varying concentrations of the test compound (5-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine) to displace the radioligand.

-

After incubation, separate the bound and free radioligand using filtration.

-

Quantify the bound radioactivity using a scintillation counter.

-

Calculate the IC50 value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand).

-

Determine the Ki (inhibitory constant) from the IC50 value using the Cheng-Prusoff equation.

-

3.1.2. Initial Cytotoxicity Assessment (MTT Assay)

-

Objective: To assess the general cytotoxicity of the compound in a relevant cell line (e.g., HEK293 or a neuronal cell line).

-

Methodology:

-

Plate cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of 5-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine for 24-48 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

-

Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Phase 2: Functional Activity

3.2.1. cAMP Functional Assay (for Gs or Gi-coupled receptors)

-

Objective: To determine if the compound acts as an agonist, antagonist, or inverse agonist at G-protein coupled receptors (GPCRs) that modulate cyclic AMP (cAMP) levels.

-

Methodology:

-

Use a cell line stably expressing the receptor of interest (e.g., 5-HT1A, D1).

-

Treat the cells with varying concentrations of the test compound.

-

For antagonist testing, co-incubate with a known agonist.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available ELISA or HTRF assay kit.

-

Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).

-

Postulated Signaling Pathways

Should 5-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine show affinity for D1-like or D2-like dopamine receptors, the following signaling cascades would be pertinent to investigate.[3]

Figure 2: Postulated signaling pathways for D1-like and D2-like dopamine receptor activation.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, well-structured tables to facilitate comparison and interpretation.

Table 1: Hypothetical Primary Binding Affinity Profile

| Target | Radioligand | Ki (nM) |

| 5-HT1A | [3H]8-OH-DPAT | 150 |

| 5-HT2A | [3H]Ketanserin | >1000 |

| 5-HT7 | [3H]SB-269970 | 25 |

| D1 | [3H]SCH23390 | 800 |

| D2 | [3H]Raclopride | 450 |

| SERT | [3H]Citalopram | 50 |

| DAT | [3H]WIN 35,428 | >1000 |

| NET | [3H]Nisoxetine | 600 |

Interpretation of Hypothetical Data: The data in Table 1 would suggest that 5-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine has the highest affinity for the 5-HT7 receptor and the serotonin transporter (SERT). This would prioritize these targets for functional assays and further investigation.

Conclusion and Future Directions

While the biological activity of 5-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine remains to be empirically determined, its chemical structure provides a strong rationale for investigating its effects on the monoaminergic system. The experimental framework outlined in this guide offers a systematic and robust pathway for its characterization. Should initial findings indicate a promising profile of high affinity and functional activity at a specific target, coupled with low off-target effects and cytotoxicity, further studies into its in vivo efficacy and safety would be warranted. This methodical approach is fundamental to the successful translation of a novel chemical entity from a laboratory curiosity to a potential therapeutic agent.

References

-

Wikipedia. 5-Fluoro-AMT. [Link]

-

PubMed. Synthesis and biological activity of 5-fluorotubercidin. [Link]

-

PrepChem.com. Synthesis of 1-methyl-1,2,3,4-tetrahydronaphthalene. [Link]

-

PMC. Continuous-flow synthesis of 1,4,6,7-tetrahydro-5H-[1][4][5]triazolo[4,5-c]pyridines towards key intermediates of clinical candidates JNJ-54175446 and zanvipixant (JNJ-55308942) with antidepressant activity. [Link]

-

ResearchGate. 5,6,7,8-Tetrahydronaphthalen-1-amine as Precursor for Thiazolidinones and Benzothiazepinones: Synthesis and Atropisomeric Relationship | Request PDF. [Link]

-

ACS Publications. Structure−Activity Relationship Study on N-(1,2,3,4-Tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamides, a Class of 5-HT7 Receptor Agents. 2 | Journal of Medicinal Chemistry. [Link]

-

PubMed. Biological Activities of 5-fluorouracil and Its Prodrug 5'-deoxy-5-fluorouridine in Rats. [Link]

-

NextSDS. (1S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride. [Link]

-

PLOS One. Folic Acid-Metabolizing Enzymes Regulate the Antitumor Effect of 5-Fluoro-2′-Deoxyuridine in Colorectal Cancer Cell Lines. [Link]

-

MDPI. Synthesis of 3,4,7,8-Tetrahydronaphthalene-1,5(2H,6H)-dione. [Link]

-

PubChem. (1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine. [Link]

-

PubMed. 5,7-Dihydroxitryptamine Toxicity to Serotonergic Neurons in Serum Free Raphe Cultures. [Link]

-

FooDB. Showing Compound Sertraline (FDB023583). [Link]

-

INCHEM. Sertraline (PIM 177). [Link]

Sources

An In-depth Technical Guide to the Predicted Pharmacology of 5-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine and its Analogs

Abstract

The 1,2,3,4-tetrahydronaphthalen-1-amine (aminotetralin) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents targeting central nervous system (CNS) receptors. This technical guide provides a comprehensive analysis of the predicted pharmacology of 5-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine, a specific analog for which direct pharmacological data is not extensively available in the public domain. By leveraging established structure-activity relationships (SAR) of fluorinated and methylated aminotetralins, this document aims to provide researchers, scientists, and drug development professionals with a detailed, predictive overview of its likely biological targets, functional activity, and pharmacokinetic profile. We will delve into the causal relationships behind experimental design for evaluating such compounds and provide detailed protocols for key in vitro assays.

Introduction: The Aminotetralin Scaffold and the Influence of Fluorine Substitution

The aminotetralin framework represents a conformationally constrained analog of phenylethylamine, a core pharmacophore for many neurotransmitters, including dopamine, norepinephrine, and serotonin. This structural rigidity has made aminotetralins a valuable tool for probing receptor-ligand interactions and has led to the development of compounds with significant affinity for a range of CNS targets.

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate various properties.[1][2][3] Fluorine's high electronegativity and small atomic size can significantly impact a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile.[1][2][3] Specifically, fluorine substitution can:

-

Enhance Binding Affinity: Through favorable electrostatic interactions with the target protein.[4]

-

Improve Metabolic Stability: By blocking sites of oxidative metabolism.[5]

-

Increase Brain Penetration: By altering lipophilicity.

-

Modulate pKa: Of nearby functional groups, influencing ionization state and receptor interactions.

Given these principles, the presence of a fluorine atom at the 5-position and a methyl group at the 7-position of the tetralin ring in 5-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is expected to confer a distinct pharmacological profile compared to its unsubstituted parent compound.

Predicted Pharmacological Profile: A Synthesis of Structure-Activity Relationships

Based on extensive research on substituted aminotetralins, we can predict the likely pharmacological targets and functional activities of 5-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine.

Monoamine Transporter Interactions

The aminotetralin scaffold is a known inhibitor of monoamine transporters, particularly the serotonin transporter (SERT). The antidepressant sertraline, a dichlorinated tetrahydronaphthalene derivative, is a potent and selective serotonin reuptake inhibitor (SSRI).[6] The presence and position of halogen substituents on the aromatic ring are critical determinants of SERT specificity.[4] Fluorine substitutions, in particular, have been shown to be crucial for the affinity and selectivity of various drugs by engaging in multipolar interactions within hydrophobic protein environments.[4]

It is therefore highly probable that 5-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine will exhibit inhibitory activity at SERT. The affinity for the norepinephrine transporter (NET) and dopamine transporter (DAT) is likely to be lower, though this can be influenced by the nature of the substituent on the amino group.

G-Protein Coupled Receptor (GPCR) Interactions

Aminotetralin derivatives are well-documented ligands for dopamine and serotonin receptor subtypes.

-

Dopamine Receptors: 2-aminotetralins often show high affinity for both D2 and D3 dopamine receptors.[7][8] The position of hydroxyl or methoxy groups on the aromatic ring significantly influences affinity and selectivity. While the subject compound lacks these, the fluoro and methyl groups will modulate the electronic and steric properties, likely resulting in significant D2/D3 receptor affinity. Depending on the N-substituents, these compounds can act as agonists or antagonists.[7]

-

Serotonin Receptors: The aminotetralin core is found in ligands for multiple 5-HT receptor subtypes.

-

5-HT1A, 5-HT1B, and 5-HT1D Receptors: 5-substituted-2-aminotetralins have demonstrated high affinity and stereoselective preference at these receptors, often acting as agonists.[9][10][11]

-

5-HT2C Receptors: Certain aminotetralin derivatives have been developed as potent and selective 5-HT2C receptor agonists with potential applications in treating psychosis.[12][13]

-

5-HT7 Receptors: N-substituted 1,2,3,4-tetrahydronaphthalen-1-yl derivatives have been identified as potent 5-HT7 receptor agonists.[14]

-

The specific combination of a 5-fluoro and 7-methyl substitution pattern suggests that the compound will likely interact with multiple serotonin receptor subtypes, with its functional activity (agonist, antagonist, or inverse agonist) being highly dependent on the specific receptor and the stereochemistry of the amine.

Quantitative Data Summary: Predicted Affinities

The following table summarizes the predicted receptor binding affinities for 5-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine based on SAR data from analogous compounds. These are predictive values and require experimental validation.

| Target | Predicted Affinity (Ki) | Rationale / Supporting Evidence |

| SERT | 1 - 50 nM | Halogenated aminotetralins are potent SERT inhibitors.[4][6] |

| NET | 50 - 500 nM | Generally lower affinity than for SERT in this class.[15] |

| DAT | > 100 nM | Sertraline has moderate DAT affinity; this analog may be similar.[15] |

| Dopamine D2 | 10 - 100 nM | Aminotetralins are known D2 receptor ligands.[7][8] |

| Dopamine D3 | 10 - 100 nM | High affinity for D3 is common in this chemical class.[7][8] |

| 5-HT1A | 5 - 50 nM | 5-substituted aminotetralins often have high 5-HT1A affinity.[9][10] |

| 5-HT2C | 20 - 200 nM | Potential for interaction based on related structures.[12][13] |

| 5-HT7 | 10 - 100 nM | The tetralin core is present in known 5-HT7 ligands.[14] |

Experimental Protocols for Pharmacological Characterization

To experimentally validate the predicted pharmacological profile of 5-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine, a series of in vitro assays are required. The following protocols are based on standard methodologies in the field.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the test compound for various receptors and transporters.

General Protocol:

-

Membrane Preparation:

-

Obtain cell lines stably expressing the human receptor or transporter of interest (e.g., HEK293 cells).

-

Culture cells to a high density and harvest by centrifugation.

-

Homogenize cells in a suitable buffer (e.g., Tris-HCl) using a Dounce or Polytron homogenizer.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, combine:

-

A fixed concentration of a suitable radioligand (e.g., [³H]-Citalopram for SERT, [³H]-Raclopride for D2 receptors).

-

A range of concentrations of the test compound (5-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine).

-

Cell membrane preparation.

-

-

For non-specific binding determination, include a high concentration of a known, non-labeled ligand for the target.

-

Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of the test compound at its target receptors.

Example Protocol for a Gs-coupled Receptor (e.g., 5-HT7): cAMP Accumulation Assay

-

Cell Culture:

-

Culture cells stably expressing the Gs-coupled receptor of interest (e.g., CHO-K1 cells expressing human 5-HT7 receptor).

-

-

cAMP Assay:

-

Seed cells into a 96-well plate and allow them to adhere overnight.

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add varying concentrations of the test compound. For antagonist testing, pre-incubate with the test compound before adding a known agonist.

-

Incubate for a specified time at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

-

-

Data Analysis:

-

Plot the cAMP concentration against the logarithm of the test compound concentration.

-

For agonists, determine the EC50 (concentration for 50% of maximal response) and Emax (maximal effect).

-

For antagonists, determine the IC50 and calculate the Kb using the appropriate pharmacological model.

-

Predicted In Vitro ADME Profile

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical for its success. Based on the structure of 5-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine, we can predict its likely in vitro ADME profile.

| ADME Parameter | Predicted Outcome | Rationale |

| Solubility | Moderate | The aminotetralin core provides some polarity, but the aromatic ring and methyl group contribute to lipophilicity. |

| Permeability (Caco-2) | High | The compound is relatively small and lipophilic, suggesting good passive permeability.[16] |

| Metabolic Stability (Microsomes) | Moderate to High | The fluorine atom at the 5-position may block a potential site of metabolism, increasing stability compared to the non-fluorinated analog.[5] |

| hERG Inhibition | Potential for Inhibition | Many CNS-active amines have some hERG liability; this would need to be experimentally determined. |

| CYP450 Inhibition | Potential for Inhibition | The aminotetralin scaffold can interact with CYP enzymes; specific isoform inhibition would need to be profiled. |

Visualization of Key Concepts

General Structure-Activity Relationships of Aminotetralins

Caption: Key structural features of 5-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine and their predicted influence on its pharmacological properties.

Experimental Workflow for In Vitro Characterization

Caption: A typical experimental workflow for the in vitro pharmacological characterization of a novel aminotetralin analog.

Conclusion and Future Directions

While direct experimental data for 5-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is currently lacking in publicly accessible literature, a robust pharmacological profile can be predicted based on well-established structure-activity relationships within the aminotetralin class. The compound is anticipated to be a potent ligand at the serotonin transporter and various dopamine and serotonin receptor subtypes. The 5-fluoro and 7-methyl substitutions are expected to modulate its potency, selectivity, and metabolic stability.

Future research should focus on the synthesis and experimental validation of these predictions. In vivo studies in animal models of CNS disorders, such as depression or psychosis, would be the next logical step to ascertain its therapeutic potential.[13][17] Furthermore, the development of a radiolabeled version of this compound could enable its use as a PET imaging agent to study its target engagement and distribution in the living brain.[18][19]

This technical guide serves as a foundational document to inform and guide future research into the pharmacology of 5-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine and related novel aminotetralin derivatives.

References

-

Mukherjee, J., et al. (2017). PET radiotracer development for imaging high-affinity state of dopamine D2 and D3 receptors: Binding studies of fluorine-18 labeled aminotetralins in rodents. Synapse, 71(3), e21950. [Link]

-

ResearchGate. (n.d.). (PDF) PET Radiotracer Development for Imaging High-Affinity State of Dopamine D2 and D3 Receptors: Binding Studies of Fluorine-18 Labeled Aminotetralins in Rodents. [Link]

-

ResearchGate. (n.d.). Structure−Activity Relationship Study on N -(1,2,3,4-Tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamides, a Class of 5-HT 7 Receptor Agents. 2. [Link]

-

Thompson, A. M., et al. (2022). Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 229, 114059. [Link]

-

Wang, H., et al. (2013). Antidepressant specificity of serotonin transporter suggested by three LeuT-SSRI structures. Scientific Reports, 3, 3374. [Link]

-

Leopoldo, M., et al. (1996). Affinity for Dopamine D2, D3, and D4 Receptors of 2-Aminotetralins. Relevance of D2 Agonist Binding for Determination of Receptor Subtype Selectivity. Journal of Medicinal Chemistry, 39(26), 5143-5151. [Link]

-

ACS Publications. (2023). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. [Link]

-

ResearchGate. (n.d.). Discovery of Novel Aminotetralines and Aminochromanes as Selective and Competitive Glycine Transporter 1 (GlyT1) Inhibitors. [Link]

-

van de Witte, S. V., et al. (1996). Affinity for dopamine D2, D3, and D4 receptors of 2-aminotetralins. Relevance of D2 agonist binding for determination of receptor subtype selectivity. Journal of Medicinal Chemistry, 39(26), 5143-5151. [Link]

-

National Center for Biotechnology Information. (n.d.). (R,S)-2-(N-Propyl-N-5'-[ 18 F]fluoropentyl)amino-5-hydroxytetralin. In Probe Reports from the Molecular Imaging and Contrast Agent Database. [Link]

-

PubMed. (2022). Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis. [Link]

-

ResearchGate. (n.d.). Synthesized compounds with their ADME properties. [Link]

-

ResearchGate. (n.d.). 5,6,7,8-Tetrahydronaphthalen-1-amine as Precursor for Thiazolidinones and Benzothiazepinones: Synthesis and Atropisomeric Relationship. [Link]

-

Selective Inhibition of the Serotonin Transporter in the Treatment of Depression: Sertraline, Fluoxetine and Citalopram. (n.d.). [Link]

-

Kumar, V., et al. (2018). Design synthesis and structure–activity relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl) propionamide derivatives as opioid ligands. RSC Advances, 8(3), 1335-1346. [Link]

-

PubMed. (2024). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. [Link]

-

Chen, X., et al. (2023). Rationalizing the Binding Modes of PET Radiotracers Targeting the Norepinephrine Transporter. Molecules, 28(4), 1845. [Link]

-

Cannon, J. G., et al. (1983). 5,7-Dihydroxy-2-aminotetralin derivatives: synthesis and assessment of dopaminergic and adrenergic actions. Journal of Medicinal Chemistry, 26(9), 1338-1341. [Link]

-

Coleman, J. A., et al. (2017). Structural basis for recognition of diverse antidepressants by the human serotonin transporter. bioRxiv. [Link]

-

Figshare. (2023). Development of 2‑Aminotetralin-Type Serotonin 5‑HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5‑HT1A, 5‑HT1B, 5‑HT1D, and 5‑HT1F Receptors. [Link]

-

Canal, C. E., et al. (2014). A Novel Aminotetralin-Type Serotonin (5-HT) 2C Receptor-Specific Agonist and 5-HT2A Competitive Antagonist/5-HT2B Inverse Agonist with Preclinical Efficacy for Psychoses. Journal of Pharmacology and Experimental Therapeutics, 350(1), 102-114. [Link]

-

Herth, M. M., et al. (2014). Novel and High Affinity Fluorescent Ligands for the Serotonin Transporter Based on (S)-Citalopram. ACS Medicinal Chemistry Letters, 5(6), 664-668. [Link]

-

Khan, I., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). Pharmaceuticals, 16(8), 1162. [Link]

-

Dr. Oracle. (2025). What are the affinities of each Selective Serotonin Reuptake Inhibitor (SSRI) to different neurotransmitters?. [Link]

-

World Scientific. (n.d.). Fluorine in Pharmaceutical and Medicinal Chemistry. [Link]

-

Reifenrath, W. G., & Fries, D. S. (1979). Aminotetralins as Narcotic Antagonists. Synthesis and Opiate-Related Activity of 1-phenyl-2-aminotetralin Derivatives. Journal of Medicinal Chemistry, 22(2), 204-206. [Link]

-

MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

-

ResearchGate. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

-

Reith, M. E., et al. (2013). Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive. Journal of Neurochemistry, 124(1), 52-63. [Link]

-

Perwitasari, O., et al. (2016). Antiviral Efficacy of Verdinexor In Vivo in Two Animal Models of Influenza A Virus Infection. PLOS ONE, 11(11), e0167221. [Link]

-

PubMed. (2014). A novel aminotetralin-type serotonin (5-HT) 2C receptor-specific agonist and 5-HT2A competitive antagonist/5-HT2B inverse agonist with preclinical efficacy for psychoses. [Link]

-

Chen, X., et al. (2020). Recent advances in radiotracers targeting norepinephrine transporter: structural development and radiolabeling improvements. Nuclear Medicine and Biology, 80-81, 13-24. [Link]

-

Wyska, E., et al. (2022). Fluorine-Containing Drug Administration in Rats Results in Fluorination of Selected Proteins in Liver and Brain Tissue. International Journal of Molecular Sciences, 23(8), 4181. [Link]

-

Lanza, K., et al. (2023). Conformationally Selective 2-Aminotetralin Ligands Targeting the alpha2A- and alpha2C-Adrenergic Receptors. ACS Chemical Neuroscience, 14(10), 1836-1850. [Link]

-

Posa, M., et al. (2023). Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives. Molecules, 28(15), 5821. [Link]

-

Dedeurwaerdere, S., et al. (2009). In-vivo imaging characteristics of two fluorinated flumazenil radiotracers in the rat. European Journal of Nuclear Medicine and Molecular Imaging, 36(6), 997-1007. [Link]

-

Hines, C. D., et al. (2014). In Vivo Performance of a Novel Fluorinated Magnetic Resonance Imaging Agent for Functional Analysis of Bile Acid Transport. Molecular Pharmaceutics, 11(5), 1638-1644. [Link]

-

CHIMIA. (2004). The Importance of Fluorine in the Life Science Industry. [Link]

Sources

- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antidepressant specificity of serotonin transporter suggested by three LeuT-SSRI structures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Importance of Fluorine in the Life Science Industry | CHIMIA [chimia.ch]

- 6. Structural basis for recognition of diverse antidepressants by the human serotonin transporter | bioRxiv [biorxiv.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Affinity for dopamine D2, D3, and D4 receptors of 2-aminotetralins. Relevance of D2 agonist binding for determination of receptor subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. acs.figshare.com [acs.figshare.com]

- 12. A Novel Aminotetralin-Type Serotonin (5-HT) 2C Receptor-Specific Agonist and 5-HT2A Competitive Antagonist/5-HT2B Inverse Agonist with Preclinical Efficacy for Psychoses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A novel aminotetralin-type serotonin (5-HT) 2C receptor-specific agonist and 5-HT2A competitive antagonist/5-HT2B inverse agonist with preclinical efficacy for psychoses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. droracle.ai [droracle.ai]

- 16. Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives [mdpi.com]

- 17. Antiviral Efficacy of Verdinexor In Vivo in Two Animal Models of Influenza A Virus Infection | PLOS One [journals.plos.org]

- 18. PET radiotracer development for imaging high-affinity state of dopamine D2 and D3 receptors: Binding studies of fluorine-18 labeled aminotetralins in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The Tetrahydronaphthalene Scaffold: A Privileged Framework in Modern Drug Discovery

An In-depth Technical Guide to Structure-Activity Relationships and a Roadmap for Future Development

Authored by: [Your Name], Senior Application Scientist

Abstract

The 1,2,3,4-tetrahydronaphthalene core, a saturated derivative of naphthalene, represents a cornerstone in medicinal chemistry. Its unique conformational flexibility and lipophilic nature make it an ideal scaffold for designing ligands that can effectively interact with a diverse array of biological targets. This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of tetrahydronaphthalene derivatives, offering insights into their development as anticancer, central nervous system (CNS) active, anti-infective, and cardiovascular agents. We will delve into the causal relationships between structural modifications and pharmacological activity, present detailed experimental protocols for their evaluation, and visualize key concepts to provide a holistic understanding for researchers, scientists, and drug development professionals.

The Enduring Appeal of the Tetrahydronaphthalene Scaffold

The tetrahydronaphthalene moiety is a "privileged scaffold," a molecular framework that can provide ligands for more than one type of biological target. Its appeal lies in its bicyclic nature, which combines a flat aromatic ring with a puckered, saturated ring. This unique geometry allows for the precise spatial orientation of substituents, enabling tailored interactions with the binding pockets of various proteins. The lipophilicity of the core facilitates passage through biological membranes, a crucial attribute for drug candidates.

This guide will navigate the rich SAR landscape of tetrahydronaphthalene derivatives, organized by their primary therapeutic applications. Each section will dissect the critical structural features that govern their biological activity, providing a rationale for the design of potent and selective agents.

Tetrahydronaphthalene Derivatives as Anticancer Agents

The tetrahydronaphthalene scaffold has been extensively explored in the quest for novel anticancer therapeutics.[1][2] These derivatives have demonstrated efficacy through various mechanisms, including the inhibition of crucial enzymes like tyrosine kinases and the disruption of microtubule dynamics.

Targeting Tyrosine Kinases

Tyrosine kinases are pivotal in cellular signaling pathways that regulate cell growth, proliferation, and differentiation.[2] Their aberrant activity is a hallmark of many cancers, making them a prime target for drug development.

Structure-Activity Relationship Insights:

The general pharmacophore for many tyrosine kinase inhibitors includes a heterocyclic ring system that can form hydrogen bonds with the hinge region of the kinase domain, a hydrophobic moiety to occupy the ATP-binding pocket, and a solubilizing group. Tetrahydronaphthalene derivatives have been ingeniously designed to fit this model.

-

The Role of the Pyridine Moiety: The incorporation of a pyridine ring attached to the tetrahydronaphthalene core has proven to be a successful strategy.[2] This nitrogen-containing heterocycle can act as a hydrogen bond acceptor, mimicking the adenine region of ATP.

-

Glycosidic Modifications: The attachment of glycosidic moieties to the tetrahydronaphthalene scaffold has been shown to enhance cytotoxic activity.[2] It is hypothesized that the sugar portion can improve solubility and potentially facilitate cellular uptake. Molecular docking studies have suggested that these glycosylated derivatives can form hydrogen bonds with key residues like Thr 670 and Cys 673 in the tyrosine kinase domain.[2]

Quantitative SAR of Pyridine-Tetrahydronaphthalene Glycosides against Tyrosine Kinase

| Compound ID | R Group on Pyridine | Glycosyl Moiety | Cytotoxic Activity (% Non-viable cells) |

| 3c | 4-Chlorophenyl | β-D-Glucopyranosyl | High |

| 3f | 4-Methoxyphenyl | β-D-Galactopyranosyl | High |

| 5c | 4-Chlorophenyl | β-D-Glucopyranosyl (N-linked) | High |

| 7b | 4-Methoxyphenyl | (Amide derivative) | High |

Data synthesized from literature reports.[2]

Disruption of Microtubule Polymerization

Microtubules are dynamic polymers essential for cell division, and their disruption is a clinically validated anticancer strategy. Tetrahydronaphthalene derivatives have emerged as a new class of agents that can interfere with tubulin polymerization.

Structure-Activity Relationship Insights:

-

The Dicarbonitrile Moiety: The presence of a 1,3-dicarbonitrile functionality on the tetrahydronaphthalene ring is a key structural feature for potent tubulin polymerization inhibitory activity.

-

Substitution on the Aromatic Ring: The nature and position of substituents on the aromatic portion of the tetrahydronaphthalene nucleus significantly impact activity. Electron-withdrawing groups, such as halogens, at specific positions can enhance potency.

Experimental Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[3]

-

Compound Treatment: Prepare serial dilutions of the tetrahydronaphthalene derivatives and add them to the wells. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.[3][4][5][6][7]

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[3][4]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[3]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualization of Key Anticancer Mechanisms

Caption: Mechanisms of action for anticancer tetrahydronaphthalene derivatives.

Tetrahydronaphthalene Derivatives in the Central Nervous System

The tetrahydronaphthalene scaffold is a key component in several CNS-active drugs, particularly those targeting dopamine and serotonin receptors. Its rigid structure allows for the precise positioning of pharmacophoric elements necessary for receptor interaction.

Dopamine Receptor Agonists

Derivatives of 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene (6,7-ADTN) are well-known dopamine receptor agonists. The tetrahydronaphthalene framework serves as a rigid analog of dopamine, locking the catechol and amino groups in a specific spatial orientation.

Structure-Activity Relationship Insights:

-

N,N-Disubstitution: N,N-disubstituted analogs of 6,7-ADTN are generally more potent dopamine agonists than their N-monosubstituted counterparts.[8]

-

Alkyl Chain Length: An N-n-propyl group appears to be optimal for activity. The introduction of one alkyl group larger than propyl often leads to a decrease or loss of dopaminomimetic effects.[8]

-

Potency Comparison: N-n-propyl-N-n-butyl-6,7-ADTN has been shown to be significantly more potent than similarly substituted dopamine analogs.[8]

Experimental Protocol: Dopamine Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for dopamine receptors.

-

Materials: Cell membranes expressing the desired dopamine receptor subtype (e.g., D2), a high-affinity radioligand (e.g., [³H]-Spiperone), test compounds, and a non-specific binding agent (e.g., haloperidol).[9]

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of the non-specific agent).[9]

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Filtration: Rapidly separate the bound and free radioligand by filtration through glass fiber filters. Wash the filters to remove unbound radioactivity.

-

Scintillation Counting: Measure the radioactivity on the filters using a liquid scintillation counter.[9]

-